molecular formula C7H8N4S B187143 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol CAS No. 41266-80-2

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol

Número de catálogo: B187143
Número CAS: 41266-80-2
Peso molecular: 180.23 g/mol
Clave InChI: YINCJELKAOSUAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol (CAS 41266-80-2) is a heterocyclic compound with the molecular formula C₇H₈N₄S and a molar mass of 180.23 g/mol. Structurally, it consists of a fused triazole and pyrimidine ring system, with methyl groups at positions 5 and 7 and a thiol (-SH) substituent at position 2. This compound is primarily utilized as a biochemical reagent and is commercially available in high purity (≥98%) for research applications .

Propiedades

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINCJELKAOSUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=S)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351628
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-80-2
Record name 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Core Reaction Mechanism

The synthesis begins with (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide (1 ), which reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol (3 ) (Figure 1). The reaction proceeds via:

  • Deprotonation : KOH abstracts a proton from the hydrazide’s NH group.

  • Cyclization : Intramolecular nucleophilic attack forms the triazolo ring.

  • Thiol Incorporation : CS₂ introduces the thiol group at position 2.

Key spectral evidence includes:

  • IR : Absence of C=O (1690 cm⁻¹) and N–H (3277 cm⁻¹) bands from the hydrazide precursor.

  • ¹H NMR : Singlets at δ 2.54 and 2.66 ppm for methyl groups, and δ 7.10 ppm for the pyrimidine proton.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanol85–90%
TemperatureReflux (78°C)Maximizes cyclization
Molar Ratio (CS₂)1:1.2 (hydrazide:CS₂)Prevents over-sulfidation

Prolonged reflux (>6 hours) or excess CS₂ leads to decomposition, reducing yields to <60%.

Derivatization via Nucleophilic Substitution

Synthesis of N-Substituted Amides

Compound 3 reacts with chloroacetamides (e.g., 4-ethoxyphenyl-2-chloroacetamide) in acetone with K₂CO₃ to yield 2-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-ylthio)-N-arylacetamides (4a–f ).

Representative Example :

  • 4a (57.4% yield):

    • IR : 1683 cm⁻¹ (C=O), 3240 cm⁻¹ (N–H).

    • ¹H NMR : δ 10.19 ppm (NH), δ 4.19 ppm (SCH₂), δ 3.98 ppm (OCH₂CH₃).

Thioether Formation

Alkylation of 3 with benzyl chlorides in aqueous NaOH produces 5-alkylthio derivatives (3a–c ). For instance:

  • 3a (82% yield):

    • ¹H NMR : δ 4.55 ppm (SCH₂), δ 7.21 ppm (aromatic protons).

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Initial attempts to synthesize 5-[(4,6-dimethylpyrimidin-2-ylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol instead yielded 3 due to preferential cyclization over oxadiazole formation (Scheme 1). Computational studies suggest the triazolo pathway is thermodynamically favored by 12–15 kcal/mol.

Intermediate Characterization

Isolation of intermediate 3’ (hydroxy-triazolo-pyrimidine) confirms a stepwise mechanism (Figure 1). 3’ undergoes dehydration to form 3 , evidenced by:

  • MS : m/z 181.0572 ([M+H]⁺, C₇H₈N₄S).

Experimental Protocols and Spectral Validation

General Procedure for Cyclization

  • Dissolve (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide (2 mmol) in ethanol (20 mL).

  • Add CS₂ (2.4 mmol) and KOH (2.4 mmol).

  • Reflux for 6 hours, cool, and acidify with HCl.

  • Recrystallize from ethanol/water.

Characterization Data

CompoundYield (%)m.p. (°C)Key Spectral Features
3 85241–243IR: 2758 cm⁻¹ (S–H); ¹H NMR: δ 2.54, 2.66 (CH₃)
4a 57.4241–243¹H NMR: δ 10.19 (NH), δ 4.19 (SCH₂)
3a 82114–115¹H NMR: δ 4.55 (SCH₂), δ 7.21 (Ar–H)

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol group and the nitrogen atoms in the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogen gas in the presence of a catalyst like Raney nickel.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with various electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved its application in targeting specific cancer pathways associated with cell growth and survival .

Biochemical Applications

Enzyme Inhibition
this compound has been used as an inhibitor for various enzymes. Its structural similarity to nucleobases allows it to interfere with nucleotide metabolism. This property has implications in designing inhibitors for enzymes involved in cancer metabolism and other diseases .

Proteomics Research
The compound is utilized in proteomics for labeling and detecting proteins. Its thiol group allows for the formation of covalent bonds with specific amino acids in proteins, facilitating the study of protein interactions and functions .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer in the synthesis of novel polymers. These polymers exhibit unique thermal and mechanical properties that can be tailored for specific applications such as coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment .

Case Study 2: Cancer Cell Line Inhibition

In a controlled laboratory setting, the compound was tested on HeLa and MCF-7 cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis within 48 hours of exposure .

Mecanismo De Acción

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of triazolo-pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with key analogs:

Structural Analogues and Their Properties

Compound Substituents Molecular Formula Key Features Biological Activity
This compound 5,7-diMe; 3-SH C₇H₈N₄S High nucleophilicity (thiol group); potential disulfide formation Antimicrobial, reproductive toxicant
2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)sulfanyl]piperazinyl ethanone 3-SCH₂ linked to piperazinyl-methoxyphenyl C₂₀H₂₄N₆O₂S Enhanced solubility (piperazine); bulky substituents Not explicitly reported; likely CNS-targeted
5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid 3-COOH C₈H₈N₄O₂ Acidic (pKa ≈ -2.35); hydrogen-bonding capability Potential enzyme inhibitor (structural analogy)
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine Pyridine core; 3,5-diMe C₈H₉N₃ Smaller ring system; lacks pyrimidine and thiol Unreported; used in ligand design
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol Quinoline core; 1-SH; 5-Me C₁₁H₉N₃S Extended aromatic system; increased lipophilicity Antifungal (predicted via docking)

Physicochemical and Functional Differences

  • Reactivity : The thiol group in the target compound enables disulfide bond formation and metal chelation, unlike the carboxylic acid or sulfonyl derivatives .
  • Biological Interactions : Molecular docking studies on triazolo-pyrimidines with pyrazole scaffolds (e.g., 3-aryl-1-phenyl derivatives) demonstrated dose-dependent reproductive toxicity in testicular cells, likely due to thiol-mediated redox disruption . In contrast, 3-carboxylic acid derivatives may inhibit enzymes like 14-α-demethylase via hydrogen bonding .

Actividad Biológica

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 41266-80-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of various triazole derivatives with thiol groups. Specific synthetic routes may include:

  • Condensation Reactions : Involving triazole precursors and thiol-containing reagents.
  • Alkylation Methods : Utilizing alkyl halides to introduce substituents on the triazole ring.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • In Vitro Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Mechanism of Action : Its antimicrobial effects are attributed to the ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Proliferation Inhibition : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant antiproliferative effects by inducing cell cycle arrest in the G2/M phase .
  • Apoptotic Induction : The compound was found to induce apoptosis in cancer cells through oxidative stress mechanisms and activation of specific signaling pathways .

Research Findings and Case Studies

StudyFindings
MDPI Study Reported significant antiproliferative activity against MCF-7 cells with IC50 values comparable to standard chemotherapeutics.
PMC Article Demonstrated antimicrobial activity against MRSA and other pathogens; effective in biofilm disruption.
VWR Report Highlighted the compound's potential as a therapeutic agent in cancer treatment due to its dual action on proliferation and apoptosis.

Q & A

Basic Question: What are the established synthetic routes for 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach starts with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one under sodium hydride catalysis in toluene to form pyrazole intermediates. Subsequent reactions with hydrazine hydrate yield 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol precursors. Cyclization is achieved using phosphoryl chloride (POCl₃) or acetic anhydride to form the triazolo-pyrimidine core. Key steps include:

  • Reagent Selection: Sodium hydride for deprotonation, DMF as a polar aprotic solvent.
  • Purification: Recrystallization from ethanol/DMF mixtures and HPLC for purity validation (>95%) .
  • Characterization: ¹H/¹³C NMR for structural confirmation, elemental analysis for stoichiometry .

Advanced Question: How can reaction conditions be optimized to improve yield in triazolo-pyrimidine synthesis?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Solvent Effects: Replace toluene with DMF for higher polarity, enhancing cyclization rates.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate ring closure .
  • Temperature Control: Use microwave-assisted synthesis at 120–150°C to reduce reaction time from 10 hours to 2–3 hours .
  • Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and minimize side products .
    Contradictions in reported yields (e.g., 40–75%) may arise from residual moisture or incomplete purification; drying agents (molecular sieves) and column chromatography can mitigate this .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify methyl groups (δ 2.1–2.5 ppm for CH₃), thiol protons (δ 3.8–4.2 ppm), and pyrimidine ring protons (δ 7.5–8.3 ppm) .
  • FT-IR: Confirm S-H stretch (~2550 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC-MS: Validate molecular weight (C₇H₈N₄S; MW 180.2) and purity (>95%) using reverse-phase C18 columns .

Advanced Question: How can molecular docking guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Target Selection: Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies. Dock the compound’s thiol group into the heme-binding pocket .
  • Parameterization: Apply AutoDock Vina with Lamarckian GA, adjusting grid size (20 ų) and exhaustiveness (256).
  • Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with known inhibitors (e.g., fluconazole: ΔG = −7.5 kcal/mol). Discrepancies may arise from protonation states; use PROPKA to adjust pKa .

Basic Question: What are the key physicochemical properties influencing solubility and stability?

Methodological Answer:

  • LogP: Predicted ~1.2 (moderate lipophilicity) via ChemAxon, suggesting solubility in DMSO or ethanol .
  • pKa: Thiol group pKa ~8.5; protonation at physiological pH reduces solubility.
  • Stability: Susceptible to oxidation; store under argon at −20°C. Use TGA/DSC to assess thermal degradation (>200°C) .

Advanced Question: How can conflicting biological activity data across studies be resolved?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., antifungal activity: 2–50 µM) may stem from:

  • Assay Variability: Standardize MIC assays using CLSI guidelines (RPMI-1640 media, 48h incubation) .
  • Structural Confirmation: Verify purity via X-ray crystallography (CCDC 1876879) to rule out polymorphic effects .
  • Metabolite Interference: Use LC-MS to detect degradation products in cell-based assays .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI M07-A10) against C. albicans or S. aureus .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., CYP51 inhibition using 7-ethoxycoumarin) .
  • Cytotoxicity: MTT assay on HEK293 cells (IC₅₀ > 100 µM indicates selectivity) .

Advanced Question: How do substituent variations (e.g., R-groups) impact biological activity?

Methodological Answer:

  • SAR Analysis: Replace 5,7-methyl groups with halogens (e.g., Cl, F) to enhance electronegativity and target binding.
  • Case Study: 5-Fluoro analogs showed 3× higher CYP51 inhibition (IC₅₀ = 1.5 µM vs. 4.6 µM for parent compound) .
  • Data Interpretation: Use QSAR models (e.g., CoMFA) to correlate Hammett σ values with activity trends .

Basic Question: How is computational chemistry applied to study this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., sulfur atom) .
  • Reactivity Descriptors: Calculate Fukui indices (f⁻ > 0.2 for thiol group) to identify electrophilic attack regions .

Advanced Question: What strategies mitigate sulfur oxidation during storage and handling?

Methodological Answer:

  • Stabilization: Add antioxidants (0.1% BHT) to DMSO stock solutions.
  • Analysis: Monitor oxidation via LC-MS (m/z shift +16 for sulfoxide formation) .
  • Alternative Forms: Synthesize disulfide prodrugs for improved shelf life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.